![molecular formula C14H26N2O2 B2996867 tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate CAS No. 1824202-09-6](/img/structure/B2996867.png)

tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

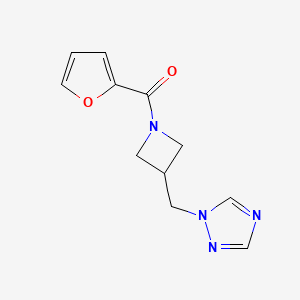

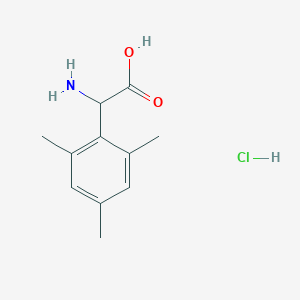

“tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate” is a chemical compound with the CAS Number: 1782785-66-3 . It has a molecular weight of 268.4 . The compound is typically stored at room temperature and is available in oil form .

Physical and Chemical Properties The IUPAC name for this compound is "tert-butyl 8-azaspiro [4.5]dec-1-ylmethylcarbamate" . The InChI code for this compound is "1S/C15H28N2O2/c1-14 (2,3)19-13 (18)17-11-12-5-4-6-15 (12)7-9-16-10-8-15/h12,16H,4-11H2,1-3H3, (H,17,18)" .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

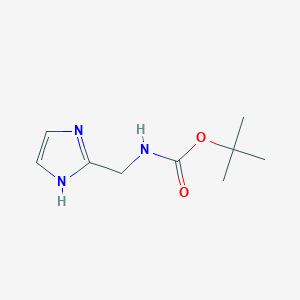

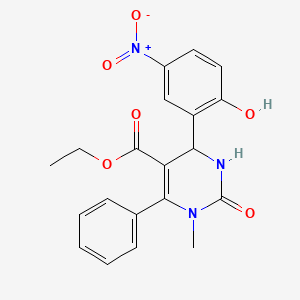

- A study highlighted the intermolecular Ugi reaction involving gabapentin, glyoxal, and isocyanide under mild conditions to produce novel classes of compounds with potential biological activity. This research marked the first report of such a reaction involving gabapentin and demonstrated the influence of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).

Synthetic Methodologies

- The Curtius rearrangement has been utilized for the mild and efficient synthesis of Boc-protected amines from carboxylic acids, showcasing the versatility of tert-butyl carbamate in synthesizing protected amino acids under compatible reaction conditions for various substrates (Lebel & Leogane, 2005).

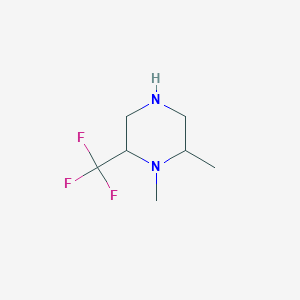

- Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, providing access to novel compounds that explore chemical spaces complementary to traditional piperidine systems (Meyers et al., 2009).

Chemical Properties and Theoretical Studies

- The introduction of Boc protecting group to amines using a novel reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate, has been described as a more stable alternative for the preparation of N-Boc-amino acids without racemization (Rao et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . Please refer to the MSDS for more detailed safety information .

Propiedades

IUPAC Name |

tert-butyl N-(8-azaspiro[4.5]decan-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDIFKLOAMAQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC12CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)

![ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate](/img/structure/B2996791.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)

![3-Propan-2-yl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2996807.png)